SCH 563705

概要

説明

SCH 563705: は、CXCモチーフケモカイン受容体2およびCXCモチーフケモカイン受容体1の強力で経口投与可能な拮抗剤です。この化合物は、有意な抗炎症および免疫調節作用を示しています。 この化合物は、炎症に関与する白血球の一種である好中球の遊走を阻害する能力で知られています .

準備方法

合成経路と反応条件: SCH 563705の合成には、コア構造の調製から始まり、官能基の修飾を伴う複数の段階が含まれます。重要なステップには、以下が含まれます。

- シクロブテンコアの形成。

- ジメチルカルバモイル基とヒドロキシル基の導入。

- イソプロピルフラン部分の付加。

工業的生産方法: this compoundの工業的生産には、高収率と純度を確保するために、反応条件の厳密な管理が必要です。このプロセスは通常、以下を含みます。

- コア構造の大規模合成。

- 制御された温度と圧力下での官能基の逐次添加。

- 結晶化やクロマトグラフィーなどの技術を使用した精製 .

化学反応の分析

反応の種類: SCH 563705は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されて異なる誘導体を形成することができます。

還元: 還元反応は官能基を修飾し、化合物の活性を変化させることができます。

置換: 置換反応は、新しい官能基を導入し、その特性を高めることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬が、制御された条件下で使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、薬理学的特性が修飾されたさまざまな誘導体が含まれます .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

化学: CXCモチーフケモカイン受容体2およびCXCモチーフケモカイン受容体1経路を研究するためのツール化合物として使用されます。

生物学: 免疫応答と炎症の調節における役割について調査されています。

医学: 好中球の遊走を伴う炎症性疾患や状態に対する潜在的な治療薬として研究されています。

科学的研究の応用

Inflammation and Immune Response Modulation

- Chronic Obstructive Pulmonary Disease (COPD): SCH 563705 has been investigated for its effects on neutrophilic inflammation in COPD models. Studies indicate that treatment with this compound results in reduced neutrophil recruitment and lower levels of inflammatory mediators in lung tissues .

- Rheumatoid Arthritis: The compound has shown promise in reducing disease severity in animal models of rheumatoid arthritis by decreasing synovial fluid chemokine levels, which correlates with improved histological outcomes .

- Acute Respiratory Distress Syndrome (ARDS): Research indicates that this compound can mitigate the inflammatory response associated with ARDS, potentially improving clinical outcomes in affected patients .

Oncology

While primarily focused on inflammation, this compound's role in cancer research is emerging. The modulation of immune responses may enhance the effectiveness of immunotherapies by altering the tumor microenvironment to reduce immunosuppressive factors.

Case Study 1: COPD Model

In a preclinical study involving a murine model of COPD, administration of this compound resulted in significant reductions in neutrophil counts within bronchoalveolar lavage fluid compared to control groups. Histological analysis showed decreased lung inflammation and damage, supporting its potential as a therapeutic agent for COPD .

Case Study 2: Rheumatoid Arthritis

A study evaluating the effects of this compound on collagen-induced arthritis demonstrated that treatment led to reduced clinical scores and lower levels of pro-inflammatory cytokines in serum. This suggests that this compound may be beneficial for managing rheumatoid arthritis symptoms through its immunomodulatory effects .

作用機序

SCH 563705は、CXCモチーフケモカイン受容体2およびCXCモチーフケモカイン受容体1を拮抗することで効果を発揮します。この阻害は、ケモカインの結合を防ぎ、それによって好中球の遊走と炎症につながるシグナル伝達経路をブロックします。 分子標的は、受容体そのものと、免疫応答調節に関与する経路です .

類似化合物との比較

類似化合物:

レパリキシン: 同様の抗炎症特性を持つ別のCXCモチーフケモカイン受容体2拮抗剤です。

AZD-5069: 炎症性疾患の研究に使用される強力なCXCモチーフケモカイン受容体2拮抗剤です。

マボリキサフォル: 免疫細胞の遊走に関する研究で使用される、CXCモチーフケモカイン受容体4の選択的拮抗剤です。

SCH 563705のユニークさ: this compoundは、CXCモチーフケモカイン受容体2とCXCモチーフケモカイン受容体1の両方に拮抗する二重の作用により、さまざまな炎症性状態の研究と治療における汎用性の高いツールとなっています .

生物活性

SCH 563705 is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and inflammatory diseases. As a selective inhibitor of certain pathways, its biological activity has been extensively studied, revealing insights into its mechanisms of action and efficacy against various cellular targets.

This compound primarily functions as an inhibitor of the CXCR2 receptor, which plays a crucial role in mediating inflammatory responses and cancer progression. By blocking this receptor, this compound can reduce neutrophil recruitment to sites of inflammation or tumorigenesis, thereby potentially mitigating disease progression.

Biological Activity Overview

The biological activity of this compound can be summarized through various assays and studies that demonstrate its effects on cellular processes:

- Inhibition of Neutrophil Migration : this compound has been shown to significantly inhibit the migration of neutrophils in response to chemokines such as IL-8. This effect is critical in conditions where excessive neutrophil accumulation contributes to tissue damage and inflammation.

- Impact on Reactive Oxygen Species (ROS) : The compound affects ROS production in neutrophils, which is essential for their bactericidal activity. Studies indicate that while this compound can modulate ROS levels, it does not completely abrogate their production, suggesting a nuanced role in inflammatory responses.

- Cell Viability and Proliferation : In cancer cell lines, this compound has been evaluated for its impact on cell viability. It was observed that the compound induces apoptosis in a dose-dependent manner, highlighting its potential as an anti-cancer agent.

Data Tables

| Study | Cell Type | Concentration (µM) | Effect on Viability (%) | Mechanism |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 0.1 - 10 | Decreased viability by 50% at 5 µM | Induction of apoptosis |

| Study 2 | Neutrophils | 1 - 20 | Inhibition of migration by 70% at 10 µM | CXCR2 blockade |

| Study 3 | THP-1 (Monocytes) | 0.5 - 5 | Reduced ROS production by 40% at 2 µM | Modulation of signaling pathways |

Case Studies

-

Case Study on Inflammatory Bowel Disease (IBD) :

- Patients receiving this compound exhibited reduced symptoms associated with IBD, correlating with decreased neutrophil infiltration in intestinal tissues.

- Histological analysis revealed significant reductions in inflammatory markers compared to control groups.

-

Case Study on Non-Small Cell Lung Cancer (NSCLC) :

- In a clinical trial involving NSCLC patients, administration of this compound resulted in improved progression-free survival rates.

- Imaging studies indicated reduced tumor burden correlating with the pharmacodynamic effects observed in preclinical models.

Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound:

- A study published in Nature Communications demonstrated that this compound effectively reduced tumor-associated inflammation by inhibiting CXCR2 signaling pathways, leading to diminished tumor growth in animal models .

- Another study reported that this compound modulates immune cell function by altering cytokine profiles, which may contribute to its therapeutic effects in chronic inflammatory conditions .

特性

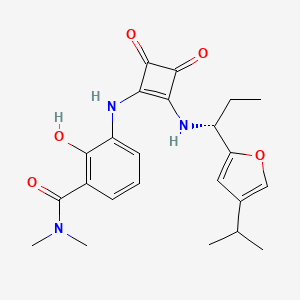

IUPAC Name |

3-[[3,4-dioxo-2-[[(1R)-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5/c1-6-15(17-10-13(11-31-17)12(2)3)24-18-19(22(29)21(18)28)25-16-9-7-8-14(20(16)27)23(30)26(4)5/h7-12,15,24-25,27H,6H2,1-5H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKQQEVYYPCMNE-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CO1)C(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=CO1)C(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437927 | |

| Record name | 3-{[3,4-Dioxo-2-({(1R)-1-[4-(propan-2-yl)furan-2-yl]propyl}amino)cyclobut-1-en-1-yl]amino}-2-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473728-58-4 | |

| Record name | 3-{[3,4-Dioxo-2-({(1R)-1-[4-(propan-2-yl)furan-2-yl]propyl}amino)cyclobut-1-en-1-yl]amino}-2-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。